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Compound of Interest

Compound Name: Tungsten

Cat. No.: B148046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the toxicity of tungsten-based nanoparticles

in biological systems. It compares the effects of different forms of tungsten nanoparticles,

summarizes quantitative data from key studies, and details the underlying molecular

mechanisms and experimental protocols.

In Vitro Toxicity of Tungsten-Based Nanoparticles
The in vitro toxicity of tungsten nanoparticles (WNPs) varies significantly depending on their

physicochemical properties, such as size, composition, and surface characteristics, as well as

the biological system being tested. The following tables summarize key findings on cytotoxicity,

genotoxicity, and inflammatory responses.

Cytotoxicity is a critical endpoint for assessing the immediate impact of nanoparticles on cell

health and viability. Common assays include the MTT assay, which measures metabolic

activity, and the LDH assay, which quantifies cell membrane damage.
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Nanoparticl
e

Cell Line
Concentrati
on/Dose

Exposure
Time

Key
Cytotoxic
Effects

Reference

Tungsten

Trioxide

(WO₃) NPs

A549 (Human

Lung

Carcinoma)

Up to 300

µg/mL
24 - 48 h

Concentratio

n- and time-

dependent

decrease in

viability and

increase in

membrane

damage.

[1]

Tungsten

Trioxide

(WO₃) NPs

Primary Rat

Hepatocytes

300 - 1000

ppm
72 h

Significant

decrease in

cell viability

(MTT assay).

[2]

Tungsten

Carbide (WC)

NPs

BEAS-2B

(Human Lung

Epithelial),

U937

(Human

Monocytic)

200 µg/mL 24 h

Significant

cytotoxicity

observed via

LDH assay.

[3][4]

Tungsten (W)

NPs

BJ (Human

Fibroblasts)

Up to 200

µg/mL
24 h

100 nm NPs

were

significantly

more toxic

than 30 nm

NPs, causing

decreased

viability.

[5]
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Tungsten

Carbide-

Cobalt (WC-

Co) NPs

Various

(Human

Lung, Skin,

Colon; Rat

Neuronal,

Glial)

Not specified Not specified

WC-Co NPs

were

significantly

more

cytotoxic than

pure WC

NPs.

Astrocytes

and colon

cells were

most

sensitive.

[6][7]

Tungsten

Carbide-

Cobalt (WC-

Co) NPs

BEAS-2B

(Human Lung

Epithelial)

10 - 1000

µg/mL
0.5 - 48 h

Nano-sized

WC-Co

particles were

more

cytotoxic than

micro-sized

particles.

[8]

Genotoxicity assessment determines if nanoparticles can cause damage to the genetic

material (DNA) of cells, which can lead to mutations or cancer. The Comet assay (detecting

DNA strand breaks) and the micronucleus assay (detecting chromosomal damage) are

frequently used.
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Nanoparticle
Biological
System

Concentration/
Dose

Key Genotoxic
Effects

Reference

Tungsten

Trioxide (WO₃)

NPs

Primary Rat

Hepatocytes
Up to 1000 ppm

Weak genotoxic

potential;

increased 8-OH-

dG levels but no

significant

increase in

micronuclei.

[2]

Tungsten

Trioxide (WO₃)

NPs

Allium cepa

(Onion) Root

Cells

12.5 - 100 mg/L

Significant,

concentration-

dependent

increase in DNA

damage (Comet

assay) and

chromosomal

aberrations.

[9]

Tungsten (W)

Particles

Plasmid DNA

(Acellular)
Not specified

Induced single-

strand DNA

breaks.

[10]

Tungsten

Carbide (WC)

NPs

HepG2 (Human

Liver

Carcinoma),

HaCaT (Human

Keratinocytes)

Not specified

Smaller WC

particles (113

nm) induced

ROS and

micronuclei,

while larger

particles (145

nm) did not.

[8]

Nanoparticles can be recognized by the immune system, leading to the production of

inflammatory mediators. Key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are

often measured to quantify this response.
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Nanoparticle
Cell/Animal
Model

Concentration/
Dose

Key
Inflammatory
Effects

Reference

Tungsten

Disulfide (IF-

WS₂) NPs

Human PBMCs
10, 50, 100

µg/mL

Significantly

decreased

production of

pro-inflammatory

cytokines IL-1β,

TNF-α, and IL-8.

[11]

Tungsten

Trioxide (WO₃)

NPs

Golden Syrian

Hamsters

(Inhalation)

5 - 10 mg/m³

Increased levels

of TNF-α in

bronchoalveolar

lavage fluid

(BALF);

activation of the

NLRP3

inflammasome

and secretion of

IL-1β.

[12]

Tungsten

Carbide-Cobalt

(WC-Co) NPs

Sprague-Dawley

Rats (Intra-

tracheal)

Up to 500 µ g/rat

Lack of

significant acute

local or systemic

inflammation 24h

post-exposure.

[13]

Tungsten

Carbide-Cobalt

(WC-Co) NPs

BEAS-2B

(Human Lung

Epithelial)

5 µg/cm²

Induced

transcriptional

activation of NF-

κB.

[14]

In Vivo Toxicity of Tungsten Nanoparticles
Animal studies provide critical data on the systemic effects of nanoparticle exposure, including

biodistribution, inflammation, and organ-specific toxicity.
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Nanoparticl
e

Animal
Model

Route of
Exposure

Dose
Key In Vivo
Effects

Reference

Tungsten

Trioxide

(WO₃) NPs

Golden

Syrian

Hamsters

Inhalation

5 and 10

mg/m³

(4h/day, 4

days)

Induced

cytotoxicity

and lung

injury;

significant

increases in

LDH, total

protein, TNF-

α, and

HMGB1 in

BALF.

[12]

Tungsten

Trioxide

(WO₃) NPs

Wistar Rats Oral 1000 mg/kg

High dosage

induced DNA

damage,

micronuclei

formation,

and reduced

antioxidant

levels

(glutathione,

catalase).

[15][16]

Tungsten

Trioxide

(WO₃) NPs

Rats Inhalation

Up to 10

mg/m³

(6h/day, 5

days/week, 4

weeks)

Low toxicity

to the lung;

proposed No-

Observed-

Adverse-

Effect Level

(NOAEL) of 2

mg/m³.

[17]

Comparative Toxicity: Tungsten Alloys and Ions
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The toxicity of tungsten-based materials is heavily influenced by their composition. Tungsten
is often alloyed with metals like cobalt (Co) and nickel (Ni), or can dissolve to form tungstate

ions (WO₄²⁻), each presenting a different toxicological profile.

Material Key Toxicological Findings Reference

Pure Tungsten (W) / Tungsten

Carbide (WC) NPs

Generally considered to have

lower toxicity. However, some

studies show pure WC NPs

can induce cytotoxicity and

genotoxicity, particularly at

smaller sizes.

[6][7][8]

Tungsten Carbide-Cobalt (WC-

Co) NPs

The presence of cobalt

significantly enhances toxicity.

WC-Co NPs are consistently

shown to be more cytotoxic

and inflammatory than pure

WC NPs. This is attributed to a

synergistic effect, possibly

involving increased ROS

production and cobalt ion

release.

[6][8][10][14]

Tungsten Ions (W⁶⁺ /

Tungstate WO₄²⁻)

The dissolution of

nanoparticles into tungsten

ions is a key mechanism of

toxicity. W⁶⁺ ions have been

shown to be cytotoxic, and

chelation of these ions can

mitigate the damage caused

by nano-WC suspensions.

Tungstate is likely the most

bioavailable form absorbed

through the lungs.

[1][3][4]

Mechanisms of Toxicity & Signaling Pathways
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The toxic effects of tungsten nanoparticles are primarily driven by three interconnected

mechanisms: the generation of reactive oxygen species (ROS), subsequent oxidative stress,

and the activation of inflammatory signaling pathways.

Reactive Oxygen Species (ROS) Generation: Upon interaction with cells, many WNPs,

especially WC-Co, can induce the production of ROS. This leads to oxidative stress,

damaging cellular components like lipids, proteins, and DNA.[8][10][14]

Inflammatory Pathway Activation: ROS can act as signaling molecules, activating key

transcription factors and protein complexes involved in inflammation.

NF-κB Pathway: WC-Co nanoparticles have been shown to activate the NF-κB pathway

via ROS-mediated activation of upstream kinases like AKT and ERK.[14] This leads to the

transcription of pro-inflammatory cytokines.

NLRP3 Inflammasome: Inhalation of WO₃ nanoparticles can trigger the activation of the

NLRP3 inflammasome in the lungs. This multi-protein complex activates Caspase-1, which

in turn cleaves pro-IL-1β into its mature, active form, propagating inflammation.[12]
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ROS-mediated NF-κB activation by WC-Co NPs.
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WO₃ NP-induced NLRP3 inflammasome activation.
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Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable toxicity

studies.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Seeding: Plate cells (e.g., A549, hepatocytes) in a 96-well plate at a density of 1 x 10⁴ to

1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

Nanoparticle Exposure: Prepare serial dilutions of the tungsten nanoparticle suspension in

complete cell culture medium. Remove the old medium from the wells and add 100 µL of the

nanoparticle suspensions. Include untreated cells as a negative control and a known

cytotoxic agent as a positive control. Incubate for the desired exposure period (e.g., 24, 48,

or 72 hours).

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well

and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases

will convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a

solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve

the formazan crystals.

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of

560-570 nm using a microplate reader.

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

This assay quantifies the release of LDH from cells with damaged plasma membranes.

Cell Seeding and Exposure: Follow steps 1 and 2 from the MTT protocol. It is crucial to set

up parallel wells for a "maximum LDH release" control by adding a lysis buffer 45 minutes

before the end of the exposure period.

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low

speed (e.g., 250 x g) for 5 minutes.
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LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-

bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (as provided by a

commercial kit) to each well.

Incubation and Reading: Incubate the plate in the dark at room temperature for 20-30

minutes. Stop the reaction by adding 50 µL of the stop solution. Measure the absorbance at

490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) =

[(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release

Abs)] * 100.

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

Cell Exposure and Harvesting: Expose cells to nanoparticles as described previously. After

exposure, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x

10⁵ cells/mL.

Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose

and quickly spread the mixture onto a pre-coated microscope slide. Allow it to solidify on a

cold plate.

Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt

and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell

membranes and histones, leaving behind the DNA as a "nucleoid."

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh,

cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate

out of the nucleoid, forming a "comet tail."

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the

DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze

50-100 cells per sample using specialized image analysis software to quantify DNA damage
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(e.g., % tail DNA, tail moment).

Standardized Experimental Workflow
A standardized workflow is crucial for the systematic evaluation of nanoparticle toxicity. The

following diagram illustrates a logical progression for in vitro analysis.
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General workflow for in vitro toxicity testing of WNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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